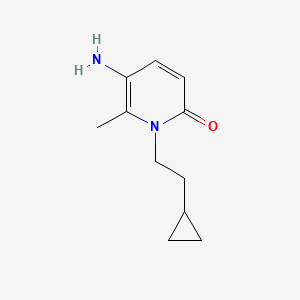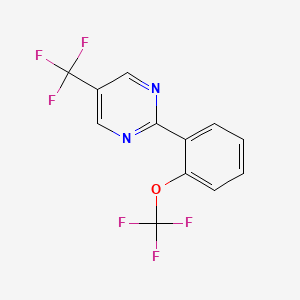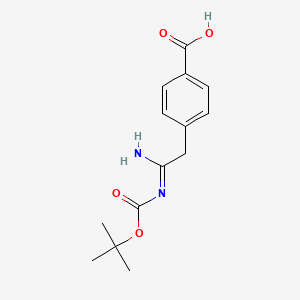
4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid typically involves multi-step reactions. One common method includes the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base . The reaction conditions often involve heating in a suitable solvent such as benzene or acetone, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . This protection-deprotection strategy is crucial in multi-step synthesis processes, particularly in peptide chemistry.
Comparación Con Compuestos Similares
4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid can be compared with other Boc-protected amino acids and derivatives:
4-(tert-Butoxycarbonyl)benzoic acid: Similar in structure but lacks the amino group, making it less versatile in peptide synthesis.
N-tert-Butoxycarbonyl-4-aminobenzoic acid: Another Boc-protected derivative, used similarly in organic synthesis.
4-(2-Boc-aminoethyl)benzoic acid: A related compound with an ethyl linker, offering different reactivity and applications.
The uniqueness of 4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid lies in its specific structure, which combines the stability of the Boc group with the reactivity of the amino and benzoic acid functionalities, making it highly valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-4-6-10(7-5-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
Clave InChI |
DFTMLCCWJDCAEK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/CC1=CC=C(C=C1)C(=O)O)\N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(CC1=CC=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
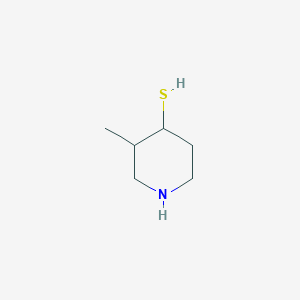
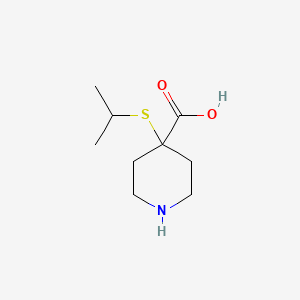
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
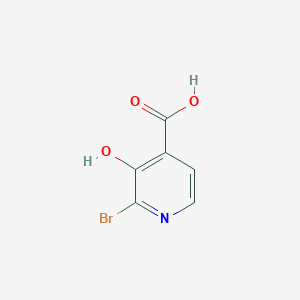
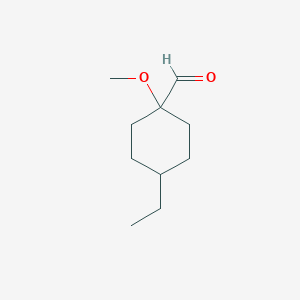
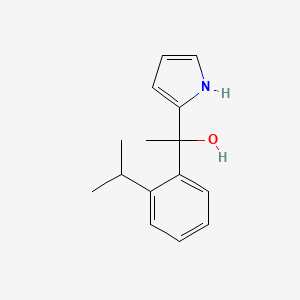

![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
